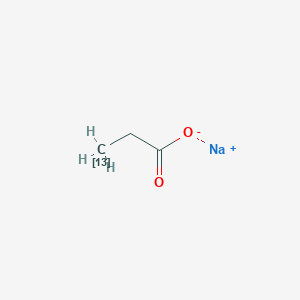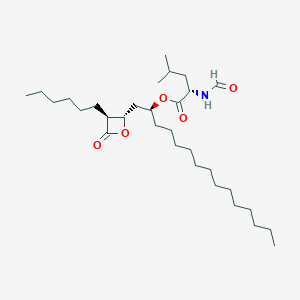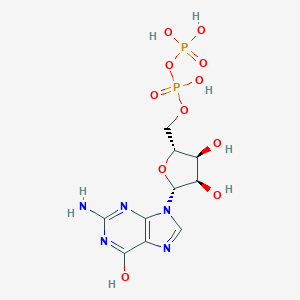
(3R)-3-Hydroxy-2-octanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-Hydroxy-2-octanone, also known as 3-Hydroxyoctan-2-one, is a chiral molecule that belongs to the family of ketones. The compound has been extensively studied due to its unique chemical properties and its potential applications in various scientific fields.
Wissenschaftliche Forschungsanwendungen
Optically Active Flavour Compound : (3R)-3-Hydroxy-2-octanone has been synthesized through asymmetric dihydroxylation and studied for its characteristic odour. The (R)-enantiomer of this compound exhibits a mushroom-like, fresh grass odour. Its high flavour dilution factor indicates a significant difference in odour intensity compared to its (S)-enantiomer, making it of interest in flavor and fragrance studies (Liu et al., 2012).
Pheromone Synthesis : Research on beetles has led to the synthesis of related compounds like (3R,5S,6R)-6-hydroxy-3,5-dimethyl-2-octanone, a pheromone component. Such studies help understand insect behavior and potential applications in pest control (Masuda et al., 2003).
Biosynthesis in Insects : In cerambycid beetles, compounds like (3R)-3-Hydroxy-2-octanone are involved in the biosynthesis of sex pheromones. This highlights its role in insect communication and offers insights into enzymatic processes in nature (Iwabuchi et al., 2014).
Material Science : This compound is also relevant in the synthesis of novel polymeric materials. For instance, bacterial poly(3-hydroxyalkanoates) containing 3-hydroxy-7-oxooctanoate monomers were produced using 2-octanone, which is related to (3R)-3-Hydroxy-2-octanone. Such materials have potential applications in biodegradable plastics and other polymeric products (Jung et al., 2000).
Enzyme Engineering : Research has been conducted on the regio- and enantioselective hydroxylation of alkanes like octane to form compounds related to (3R)-3-Hydroxy-2-octanone. This is significant in biocatalysis and enzyme engineering, offering potential for industrial biotransformation processes (Peters et al., 2003).
Ecology and Conservation : The compound has applications in ecology and conservation. For example, male cerambycid beetles produce compounds like (3R)-3-Hydroxy-2-octanone as part of their aggregation-sex pheromones. Understanding these pheromones can aid in monitoring and conserving beetle species (Molander et al., 2019).
Chemical Ecology : The formation of hydroxycarbonyls, including compounds structurally similar to (3R)-3-Hydroxy-2-octanone, during the oxidation of n-octane provides insights into chemical ecology and atmospheric chemistry (Aschmann et al., 2012).
Polymer Science : (3R)-3-Hydroxy-2-octanone related compounds are used in synthesizing block copolymers, indicating their role in advanced materials and polymer science (Allı et al., 2022).
Renewable Resource Utilization : The compound's derivatives have been synthesized from renewable sources like cellulose, indicating its potential in sustainable chemistry and material synthesis (Defant et al., 2011).
Eigenschaften
CAS-Nummer |
146329-67-1 |
|---|---|
Molekularformel |
C8H16O2 |
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
(3R)-3-hydroxyoctan-2-one |
InChI |
InChI=1S/C8H16O2/c1-3-4-5-6-8(10)7(2)9/h8,10H,3-6H2,1-2H3/t8-/m1/s1 |
InChI-Schlüssel |
QWEHQNZGVUHHME-MRVPVSSYSA-N |
Isomerische SMILES |
CCCCC[C@H](C(=O)C)O |
SMILES |
CCCCCC(C(=O)C)O |
Kanonische SMILES |
CCCCCC(C(=O)C)O |
Andere CAS-Nummern |
146329-67-1 |
Synonyme |
2-Octanone, 3-hydroxy-, (3R)- (9CI) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(Iodomethyl)-6-[(phenylmethoxy)methyl]-1,4-dioxane](/img/structure/B119212.png)










